4-[4-methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolo[1,5-a]pyrazine is a fused nitrogen-containing heterocyclic ring system . It’s considered a privileged core skeleton in biologically active compounds and is seen as a bioisostere of natural purine . Several pyrazolopyrimidine derivatives have received attention due to their biological and pharmacological activities .
Synthesis Analysis
The synthesis of new heterocyclic derivatives containing pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy group has been reported . The synthesis was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Chemical Reactions Analysis
The synthesized compounds were tested for their in-vitro anticancer activity against various cancer cell lines . Some of the newly synthesized compounds demonstrated good to moderate anticancer activity .Future Directions
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit inhibitory properties against enzymes like phosphoinositide-3 kinase, p-38 kinase, and matrix metalloproteases . These enzymes play crucial roles in cellular signaling, inflammation, and tissue remodeling, respectively.
Mode of Action
Based on its structural similarity to other active compounds, it can be hypothesized that it may interact with its targets by binding to their active sites, thereby inhibiting their function .
Biochemical Pathways
Given its potential inhibitory effects on phosphoinositide-3 kinase, p-38 kinase, and matrix metalloproteases , it can be inferred that it may impact pathways related to cellular signaling, inflammation, and tissue remodeling.
Pharmacokinetics
Similar compounds are often well absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
Based on its potential inhibitory effects on certain enzymes , it can be hypothesized that it may lead to alterations in cellular signaling, reduced inflammation, and changes in tissue remodeling.
Biochemical Analysis
Biochemical Properties
Similar compounds have been synthesized and shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the compound and the biomolecules it interacts with .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Future studies should focus on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 4-[4-methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine at different dosages in animal models have not been studied .
Metabolic Pathways
Future studies should focus on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Subcellular Localization
Future studies should focus on any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
4-[4-methyl-6-[4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N8O/c1-15-14-18(23-20(22-15)27-9-11-29-12-10-27)25-5-7-26(8-6-25)19-17-13-16(2)24-28(17)4-3-21-19/h3-4,13-14H,5-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEBKGBDYQIWEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=CN5C4=CC(=N5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.